1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two distinct substituents on its phenyl ring: a difluoromethyl (-CF₂H) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position. The compound’s structure combines electron-withdrawing groups (EWGs) with fluorine’s unique physicochemical properties, making it a candidate for applications in pharmaceuticals or agrochemicals where metabolic stability, lipophilicity, and target-binding affinity are critical . The ketone functional group (propan-2-one) further enhances its reactivity, enabling downstream derivatization, such as reductive amination (as seen in fenfluramine synthesis) .
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5OS/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
ASUOWRAZUSNDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Electronic Effects
The trifluoromethylthio (-SCF₃) group in the target compound is significantly more electron-withdrawing than simpler sulfur-containing groups like methylthio (-SMe) or thiophene rings. For example, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (–6) contains a methylthiophene group, which is less electronegative than -SCF₃. This difference impacts redox stability and interactions with biological targets, as EWGs like -SCF₃ can enhance binding to electron-rich protein pockets .
The difluoromethyl (-CF₂H) group at the 3-position contrasts with the trifluoromethyl (-CF₃) group in 1-(3-(trifluoromethyl)phenyl)propan-2-one ().
Regiochemical Influence
The para-substitution pattern (3- and 5-positions on the phenyl ring) creates a sterically accessible and electronically polarized aromatic system. In contrast, compounds like fenfluramine intermediates () or drospirenone-related impurities () often feature substituents at adjacent positions (e.g., 3- and 4-positions), which may lead to steric clashes or reduced conformational flexibility. The para arrangement in the target compound likely optimizes intermolecular interactions, as seen in crystal structures of fluorinated aromatics .
Physicochemical Properties
- Lipophilicity : The combination of -CF₂H and -SCF₃ increases logP compared to analogs with single fluorinated groups. For instance, 1-(3-(trifluoromethyl)phenyl)propan-2-one () lacks the thioether-linked -SCF₃, reducing its lipophilicity and membrane permeability .
- Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism. The target compound’s dual fluorinated groups may confer greater resistance to cytochrome P450 enzymes than non-fluorinated analogs like 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (–6) .
Structural and Functional Comparison Table
Research Implications
The target compound’s dual fluorination strategy exemplifies trends in medicinal chemistry to optimize pharmacokinetics while retaining synthetic feasibility. Its comparison with analogs underscores the importance of substituent selection and regiochemistry in drug design . Future studies should explore its biological activity and crystallographic behavior (e.g., using SHELX programs for structure refinement) .
Biological Activity
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with various molecular targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H8F5OS
- Molecular Weight : 318.69 g/mol
- CAS Number : 1806388-01-1
Research indicates that compounds similar to this compound exhibit enhanced metabolic stability and bioactivity. The biological activity is primarily attributed to interactions with specific enzymes and receptors, influencing cellular signaling pathways and gene expression. Notably, fluorinated compounds often demonstrate improved potency in inhibiting key biological processes, such as enzyme activity and receptor binding.
Enzyme Inhibition
This compound has shown potential in inhibiting various enzymes. For instance:
- Dihydroorotate Dehydrogenase (DHODH) : Compounds with similar structures have been evaluated for their ability to inhibit DHODH, which is crucial in pyrimidine synthesis and has implications in cancer and autoimmune diseases. Studies indicate that fluorinated derivatives can significantly enhance inhibitory activity compared to non-fluorinated analogs .
Antimicrobial and Antioxidant Properties
The compound's structural features suggest potential antimicrobial and antioxidant activities. Research on related compounds has demonstrated their efficacy against various pathogens and oxidative stress markers. For example:
- Antimicrobial Activity : Similar fluorinated compounds have been tested against bacterial strains, showing significant inhibition of growth, which could be extrapolated to predict the activity of this compound .
- Antioxidant Activity : The presence of trifluoromethyl groups is associated with enhanced radical scavenging properties, making these compounds candidates for further antioxidant studies .
Study 1: Inhibition of DHODH
A study evaluated the inhibition of DHODH by several fluorinated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited IC50 values significantly lower than traditional inhibitors like brequinar, suggesting a promising avenue for drug development targeting autoimmune diseases .
Study 2: Antimicrobial Evaluation
An investigation into the antimicrobial properties of fluorinated phenyl derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar antimicrobial properties worth exploring further .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one | Difluoromethoxy group | Different electronic properties due to ether functionality |
| 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one | Fluorine atom instead of trifluoromethylthio | Potentially different reactivity patterns |
| 3-Fluoro-4-chloroacetophenone | Contains fluorine but lacks trifluoromethylthio | Simpler structure with fewer functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
